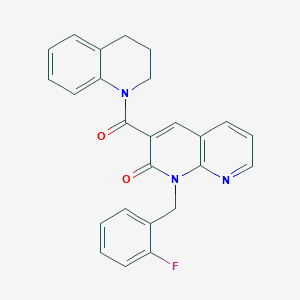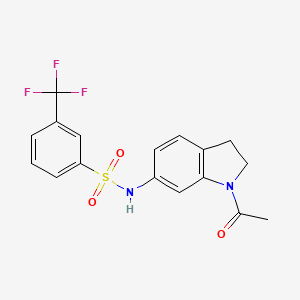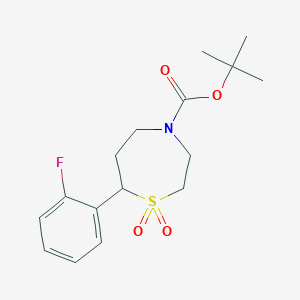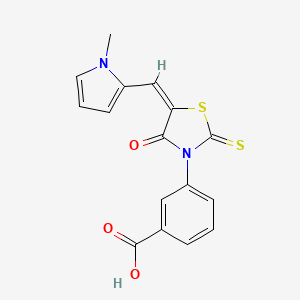![molecular formula C27H25N3 B2598076 1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-84-9](/img/structure/B2598076.png)
1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and connectivity of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as IR spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy can be used to study these properties .Applications De Recherche Scientifique
Photophysical and Quantum Chemical Properties
The photophysical properties of pyrazolo[3,4-b]quinoline derivatives, including those similar to 1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, have been extensively studied. These compounds exhibit solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. The quantum chemical simulations of these derivatives reveal similarities in their absorption spectra, characterized by strong absorption bands in the 200–500 nm spectral range. The substitution of methyl groups by phenyl groups significantly alters the absorption spectra, mainly in the 240–370 nm range, due to additional molecular double bonding segments of the substituted phenyl groups (Kościń et al., 2003), (Gondek et al., 2004).
Supramolecular Aggregation
Research on dihydrobenzopyrazoloquinolines, which are structurally related to the chemical , has shown that substitution on the molecule can significantly impact the dimensionality of supramolecular aggregation. In these compounds, molecules are linked by hydrogen bonds into various structures, ranging from cyclic dimers to complex three-dimensional frameworks, demonstrating the potential for designing materials with specific physical properties (Portilla et al., 2005).
Reversible Fluorescence Quenching
Pyrazolo[3,4-b]quinoline derivatives have also been explored for their fluorescence properties, which are relevant for applications in light-emitting devices. These compounds exhibit stable fluorescence in various solvents, but they undergo an efficient and reversible quenching process in the presence of protic acids. This quenching, accompanied by a change in the UV spectrum, is due to both dynamic and static mechanisms and can be fully recovered, indicating potential use in sensor technologies (Mu et al., 2010).
Synthesis and Chemical Reactivity
The synthesis and reactivity of pyrazolo[3,4-b]quinoline derivatives have been subjects of research, with studies detailing the conditions for producing various substituted derivatives. These syntheses involve reactions with primary amines, aldehydes, and other reagents, leading to compounds with potential cytotoxic activities and applications in creating molecular logic switches and light-emitting materials (Deady et al., 2003), (Uchacz et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3/c1-5-20-9-13-25-23(15-20)27-24(16-28-25)26(21-10-6-17(2)7-11-21)29-30(27)22-12-8-18(3)19(4)14-22/h6-16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJOVWYTWGLGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Dimethylamino)methyl]morpholin-3-yl}methanol](/img/structure/B2598000.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2598003.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2598005.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2598006.png)
![N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide](/img/structure/B2598007.png)


![Ethyl 4-[({[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2598013.png)
![6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2598014.png)

![ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2598016.png)
